REACTION_SMILES
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[CH3:17][OH:18].[Fe:24].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([NH2:6])[cH:7][cH:8][c:9]([S:11][CH2:12][C:13]([F:14])([F:15])[F:16])[cH:10]1.[O-:19][S:20](=[O:21])(=[O:22])[O-:23].[OH2:25]>>[NH2:1][c:4]1[c:5]([NH2:6])[cH:7][cH:8][c:9]([S:11][CH2:12][C:13]([F:14])([F:15])[F:16])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(SCC(F)(F)F)cc1[N+](=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S(=O)([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
|
Smiles
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Nc1ccc(SCC(F)(F)F)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |